molecular formula C11H13NO2 B119794 2-Morpholinobenzaldehyde CAS No. 58028-76-5

2-Morpholinobenzaldehyde

Cat. No. B119794
CAS RN: 58028-76-5
M. Wt: 191.23 g/mol
InChI Key: GTTAEWVBVHSDLX-UHFFFAOYSA-N
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Description

2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Physical And Chemical Properties Analysis

2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .

Scientific Research Applications

Gene Expression Manipulation

A novel approach using caged circular Morpholino oligomers (cMOs) has been introduced for manipulating gene expression in zebrafish. These caged cMOs, designed with a photocleavable moiety linking two ends, allow for photomodulation of gene expression. This method has successfully modulated β-catenin-2 and no tail expression in zebrafish embryos, offering a refined tool for studying gene functions within networks or for genes with multiple roles (Wang et al., 2012).

Medicinal Chemistry and Pharmacological Activity

Morpholine and its derivatives, including compounds like 2-Morpholinobenzaldehyde, are highlighted for their broad spectrum of biological activities and significant roles in drug design. Morpholine's versatility as a synthetic building block and its incorporation into bioactive molecules are attributed to its favorable physicochemical, biological, and metabolic properties. This review emphasizes the importance of morpholine as a privileged structure in medicinal chemistry, underscoring its contributions to developing enzyme inhibitors and selective affinity towards a variety of receptors (Kourounakis et al., 2020).

Biodegradable Material Synthesis

The synthesis and application of morpholine-2,5-dione derivatives, closely related to 2-Morpholinobenzaldehyde, in creating biodegradable polymers for medical applications, are extensively studied. These derivatives serve as cyclic monomers for producing materials used in nerve catheters, tissue engineering, and drug release carriers. The synthesis methods of these derivatives and their copolymers, along with their potential medical applications, are detailed, highlighting the advances in utilizing morpholine-based compounds for biodegradable material development (Yu, 2015).

Advanced Synthetic Techniques

Research on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcases the intricate methodologies employed in creating morpholine derivatives. This potent M1 selective muscarinic agonist's synthesis, relevant to antimicrobial applications, demonstrates the advanced synthetic techniques involved in producing morpholine-based compounds. The study underscores the strategic importance of bromination and cyclization steps, contributing to the overall yield and efficacy of the synthesis process (Kumar et al., 2007).

Safety And Hazards

2-Morpholinobenzaldehyde may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . It is classified as harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAEWVBVHSDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371767
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzaldehyde

CAS RN

58028-76-5
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq) and potassium carbonate (1.3 g, 2 eq) was heated in the microwave at 125° C. for 2.5 h. After evaporation, the residue was partitioned between water and DCM, the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 2-morpholinobenzaldehyde (0.57 g, 63%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

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